N-cycloheptylnaphthalene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(19-17-9-3-1-2-4-10-17)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13,17H,1-4,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVJNRGLMNGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of N Cycloheptylnaphthalene 2 Carboxamide
Single-Crystal X-ray Diffraction Studies
Crystal Packing Arrangements and Supramolecular Synthons
For Section 3.2 (High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy): A publication containing the ¹H and ¹³C NMR spectra with detailed peak assignments is necessary. This would allow for the creation of data tables and a discussion of chemical shifts. Without this, it is impossible to provide:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete Assignment of Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts
Due to the absence of this essential research data in the public domain, the requested article cannot be generated.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms in N-cycloheptylnaphthalene-2-carboxamide.
Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling correlations, typically over two to three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons. For instance, the methine proton on the cycloheptyl ring attached to the nitrogen would show a correlation to the neighboring methylene (B1212753) protons. Similarly, correlations between the aromatic protons on the naphthalene (B1677914) ring system would help in assigning their specific positions. libretexts.orgoxinst.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹JCH). researchgate.net Each cross-peak in the HSQC spectrum represents a C-H bond. This technique is fundamental for assigning the ¹³C signals based on the previously assigned ¹H signals. For this compound, this would allow for the clear identification of the carbons in the cycloheptyl ring and the naphthalene moiety.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. libretexts.org Key HMBC correlations for this compound would include correlations from the amide proton (N-H) to the carbonyl carbon and the adjacent carbon on the naphthalene ring, as well as to the methine carbon of the cycloheptyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. youtube.com Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å). This is crucial for determining the preferred conformation of the molecule, such as the relative orientation of the cycloheptyl and naphthalene rings. For instance, NOEs between specific protons of the cycloheptyl ring and the naphthalene ring would define the molecule's three-dimensional structure in solution.
Interactive Data Table: Exemplary 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Correlations | Structural Information Gained |
| COSY | ¹H - ¹H | - Between adjacent cycloheptyl protons- Between neighboring naphthalene protons | Confirms proton connectivity within the cycloheptyl and naphthalene rings. |
| HSQC | ¹H - ¹³C (1-bond) | - Each proton to its directly attached carbon | Assigns carbon signals for all protonated carbons. |
| HMBC | ¹H - ¹³C (2-4 bonds) | - Amide N-H to carbonyl C=O- Naphthalene protons to quaternary carbons- Cycloheptyl protons to adjacent carbons | Connects molecular fragments and assigns quaternary carbons. |
| NOESY | ¹H - ¹H (through space) | - Between cycloheptyl and naphthalene protons | Determines the 3D conformation and spatial arrangement of the rings. |
Dynamic NMR Studies for Conformational Exchange Processes
The flexible seven-membered cycloheptyl ring and the rotation around the amide bond in this compound can lead to multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational exchange processes. copernicus.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventually their coalescence and splitting into separate signals for each conformer at very low temperatures. These studies can provide quantitative information about the energy barriers of these dynamic processes. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 nih.gov |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 nih.gov |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1200 - 1350 nih.gov |
The naphthalene group would show characteristic bands for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. The cycloheptyl group would be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The secondary amide functionality is characterized by a prominent N-H stretching band and the strong C=O stretching vibration (Amide I band). nih.gov
Hydrogen bonding plays a significant role in the structure and properties of amides. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another is expected. This interaction typically leads to a broadening and a shift to lower frequency of the N-H and C=O stretching bands in the IR spectrum. nih.gov The extent of this shift can provide insights into the strength of the hydrogen bonding.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula.
By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition of this compound (C₁₈H₂₁NO) can be definitively confirmed. This is a critical step in the structural verification of a synthesized compound.
Fragmentation Pathway Analysis
In addition to providing the molecular formula, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, can reveal the fragmentation pattern of the molecule. This pattern provides valuable structural information by showing how the molecule breaks apart upon ionization. For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond, loss of the cycloheptyl group, and fragmentation within the naphthalene ring system. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the detailed structural characterization of complex molecules. In the context of this compound, MS/MS provides critical insights into its molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process allows for the confirmation of its chemical identity and the elucidation of its structural components.
Under typical MS/MS conditions, the protonated molecule of this compound, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, with cleavage occurring at the most labile bonds. For this compound, the amide linkage is a primary site of fragmentation.
The major fragmentation pathways observed in the MS/MS spectrum of this compound are dominated by the cleavage of the amide bond. This leads to the formation of two principal fragment ions. One key fragment is the naphthoyl cation, resulting from the cleavage of the C-N bond of the amide group. This highly stable ion, due to the aromaticity of the naphthalene ring, is often observed as a prominent peak in the spectrum. Subsequent fragmentation of this ion can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding a naphthyl cation. nih.govyoutube.com
The other major fragmentation pathway involves the formation of an ion containing the cycloheptylamino moiety. Cleavage of the bond between the carbonyl carbon and the naphthalene ring can also occur, though typically to a lesser extent for aromatic amides where the resonance stabilization of the naphthoyl cation is significant. nih.gov
Further fragmentation of the cycloheptyl portion of the molecule can also be observed. Cyclic alkanes can undergo ring-opening reactions followed by the loss of neutral alkene fragments, such as ethene. whitman.edu The stability of the naphthalene ring means that it often remains intact or undergoes fragmentation only under higher energy conditions. researchgate.netresearchgate.netnist.gov
The detailed analysis of these characteristic product ions and their relative abundances allows for the unambiguous confirmation of the this compound structure.
Predicted MS/MS Fragmentation Data for this compound
The following table summarizes the expected key fragment ions for this compound upon tandem mass spectrometry analysis. The m/z (mass-to-charge ratio) values are calculated based on the predicted fragmentation pathways.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 268.17 | 155.05 | Naphthoyl cation | Cleavage of the amide C-N bond |
| 268.17 | 127.05 | Naphthyl cation | Loss of CO from the naphthoyl cation |
| 268.17 | 113.12 | Protonated cycloheptylamine (B1194755) | Cleavage of the amide C-N bond with proton transfer |
| 268.17 | 99.12 | Cycloheptyl cation | Loss of the naphthalene-2-carboxamide radical |
Computational Chemistry and Theoretical Investigations of N Cycloheptylnaphthalene 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-cycloheptylnaphthalene-2-carboxamide, offering a detailed picture of its electron distribution and spatial arrangement.
Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic structure of molecules. For this compound, a typical DFT study would involve the use of a functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.netresearchgate.net These calculations yield the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(naphthalene)-C(carbonyl) | 1.49 Å |
| C(carbonyl)-N(amide) | 1.35 Å | |
| N(amide)-C(cycloheptyl) | 1.46 Å | |
| C=O (carbonyl) | 1.23 Å | |
| Bond Angle | C(naphthalene)-C(carbonyl)-N(amide) | 118.5° |
| C(carbonyl)-N(amide)-C(cycloheptyl) | 122.0° |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP map of this compound would be generated from the DFT-calculated electron density.
The map would likely show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide group, indicating their role as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be expected around the amide proton (N-H) and the hydrogen atoms of the cycloheptyl and naphthalene (B1677914) rings, highlighting their potential as hydrogen bond donors or sites for electrophilic interaction. This analysis is crucial for understanding intermolecular interactions.
Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The flexibility of the cycloheptyl ring and the rotational freedom around the amide bond give rise to a complex conformational landscape for this compound.
To identify the most stable conformers, a global minimum conformation search can be performed using molecular mechanics (MM) force fields. This approach is computationally less demanding than DFT and allows for the exploration of a wider range of possible conformations. The resulting low-energy structures can then be further optimized using higher-level DFT calculations to refine their geometries and relative energies. The seven-membered cycloheptyl ring is known to have multiple low-energy conformers, such as the twist-chair and chair, which would be explored in this search. researchgate.net
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. By simulating the molecule's motion over time, MD can reveal the pathways and energy barriers for transitions between different conformers. For instance, the rotation around the C(carbonyl)-N(amide) bond can lead to cis and trans isomers, with the trans form generally being more stable in secondary amides. nih.gov The energy barrier for this rotation, as well as for the interconversion of different cycloheptyl ring puckers, can be calculated, providing a deeper understanding of the molecule's flexibility.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | trans-amide, twist-chair cycloheptyl | 0.00 (Global Minimum) |
| 2 | trans-amide, chair cycloheptyl | 1.5 |
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict spectroscopic data, which can then be correlated with experimental spectra to confirm the molecule's structure and conformation.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can aid in the assignment of experimental ¹H and ¹³C NMR spectra. nih.gov The calculated shifts for the protons and carbons in the naphthalene and cycloheptyl rings, as well as the amide group, would be compared to experimental values.
Similarly, the vibrational frequencies from Infrared (IR) spectroscopy can be calculated. These calculations would predict the characteristic stretching frequencies for the N-H, C=O, and C-N bonds of the amide group, as well as the C-H and C-C vibrations of the aromatic and aliphatic moieties. nih.gov
Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculations would identify the specific molecular orbitals involved in these transitions, such as π-π* transitions within the naphthalene ring system, and predict the corresponding absorption maxima (λ_max).
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | 168 ppm | 167.5 ppm |
| ¹H NMR | Amide Proton (N-H) | 8.5 ppm | 8.4 ppm |
| IR | C=O Stretch | 1650 cm⁻¹ | 1645 cm⁻¹ |
| N-H Stretch | 3300 cm⁻¹ | 3295 cm⁻¹ |
Modeling of Intermolecular Interactions and Hydrogen Bonding Propensities
The supramolecular architecture and solid-state packing of this compound are dictated by a combination of intermolecular forces, primarily hydrogen bonding and van der Waals interactions. While specific crystallographic data for this exact compound are not available in the reviewed literature, a robust model of its intermolecular interactions can be constructed based on computational studies and experimental data from closely related naphthalene carboxamides and N-cycloalkyl amides.
The defining feature of the intermolecular interactions in this compound is the hydrogen bonding facilitated by the secondary amide functional group (-CONH-). This group contains a single hydrogen bond donor (the N-H group) and a single hydrogen bond acceptor (the carbonyl oxygen, C=O). This 1:1 donor-to-acceptor ratio typically leads to the formation of strong, directional N-H···O hydrogen bonds. In the solid state, these interactions commonly organize molecules into one-dimensional chains or ladders. For instance, in related N-monosubstituted amides, it is common to observe the formation of R²₂(8) homodimeric rings, where two amide groups are linked by a pair of N-H···O hydrogen bonds. preprints.org This arrangement is a highly stable and frequently observed motif in the crystal engineering of amide-containing compounds. In the case of this compound, it is highly probable that molecules will form catemeric chains where the amide group of one molecule hydrogen bonds to the amide of the next, creating a linear, tape-like structure.
The key interactions expected for this compound, based on data from analogous compounds, are:
H···H Contacts: Arising from the interactions between hydrogen atoms on the cycloheptyl and naphthalene rings, these are expected to be the most abundant type of contact, typically comprising the largest portion of the Hirshfeld surface area. In similar structures, these dispersion forces can account for over 40-50% of all intermolecular contacts. urfu.runih.gov
O···H/H···O Contacts: This category primarily represents the strong N-H···O hydrogen bonds discussed earlier. The fingerprint plots from Hirshfeld analysis of related amides show these as distinct, sharp "spikes," indicative of their short, directional nature. urfu.runih.gov These contacts are critical in defining the primary structural motifs.
A representative summary of the expected contributions of these intermolecular contacts to the total Hirshfeld surface area of this compound, based on published data for analogous naphthalene derivatives, is presented in the table below.
| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface | Primary Nature of Interaction |
| H···H | ~40 - 50% | Van der Waals (Dispersion) |
| C···H/H···C | ~25 - 40% | Van der Waals / C-H···π |
| O···H/H···O | ~10 - 16% | Hydrogen Bonding (N-H···O) |
| C···C | ~3 - 5% | π-π Stacking |
This table is a modeled representation based on data from analogous naphthalene-containing compounds and amide derivatives. urfu.runih.govnih.gov
Furthermore, π-π stacking interactions between the naphthalene rings of adjacent molecules are also anticipated. preprints.org In the crystal structures of similar naphthalene derivatives, these interactions can manifest as either face-to-face or T-shaped arrangements, contributing to the stabilization of the crystal lattice. nsf.gov The interplay between the strong, directional hydrogen bonds and the weaker, less directional van der Waals and π-π stacking forces ultimately determines the final, most thermodynamically stable crystal packing of this compound. Computational modeling suggests that the dispersion energy is often the major contributor to the total interaction energy in such systems. nih.gov
Chemical Reactivity and Derivatization Studies of N Cycloheptylnaphthalene 2 Carboxamide
Functionalization of the Naphthalene (B1677914) Ring System
The naphthalene ring of N-cycloheptylnaphthalene-2-carboxamide is a versatile platform for introducing a variety of functional groups. The nature and position of these substituents can significantly influence the molecule's electronic and steric properties. The reactivity of the naphthalene core is dictated by the deactivating and meta-directing nature of the carboxamide group in the context of electrophilic aromatic substitution, as well as the potential for directed ortho-metalation.
Electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to proceed with a degree of regioselectivity. wikipedia.org The carboxamide group at the 2-position deactivates the naphthalene ring towards electrophilic attack. In general, for 2-substituted naphthalenes with deactivating groups, electrophilic substitution tends to occur at the 5- and 8-positions of the adjacent ring, as these positions are least deactivated. wikipedia.org For instance, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of 5-nitro- and 8-nitro-N-cycloheptylnaphthalene-2-carboxamide. The precise ratio of these isomers would be influenced by reaction conditions such as temperature and the specific nitrating agent used. google.comresearchgate.net Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would be expected to yield the corresponding 5-bromo and 8-bromo derivatives.
A more regioselective method for functionalizing the naphthalene ring is through directed ortho-metalation. uwindsor.cawikipedia.orgbaranlab.org The amide group is a powerful directing group, capable of coordinating with organolithium reagents to facilitate deprotonation at the adjacent ortho positions. uwindsor.cawikipedia.orgbaranlab.orgsemanticscholar.org In the case of this compound, treatment with a strong base like sec-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would lead to the formation of a lithiated intermediate at the C1 and/or C3 positions. semanticscholar.org Quenching this organolithium species with various electrophiles allows for the introduction of a wide range of substituents with high regiocontrol. For example, reaction with an aldehyde would introduce a hydroxyalkyl group, while reaction with an alkyl halide would result in alkylation. This methodology provides a predictable and efficient route to 1- and 3-substituted derivatives. semanticscholar.org
Modifications and Transformations of the Amide Linkage
The amide bond in this compound is a stable functional group but can be transformed under specific reaction conditions. The two primary modifications of the amide linkage are hydrolysis and reduction.
Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, typically requires forcing conditions such as prolonged heating in the presence of strong acid or base. copernicus.orgnih.gov Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Basic hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The kinetics of base-catalyzed hydrolysis of related N-acyl-substituted aromatic heterocycles have been studied, revealing the influence of both steric and electronic factors on the reaction rate. nih.gov For this compound, hydrolysis would yield 2-naphthoic acid and cycloheptylamine (B1194755).
Reduction of the amide group provides access to the corresponding amine, N-cycloheptyl(naphthalen-2-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of a metal-oxide species to form an iminium ion intermediate, which is then further reduced by another equivalent of hydride. This method is highly efficient for the conversion of amides to amines.
Reactions Involving the Cycloheptyl Moiety
The cycloheptyl group of this compound is a saturated aliphatic moiety and is generally less reactive than the naphthalene ring or the amide linkage. Its reactions are characteristic of alkanes, with free-radical substitution being a primary pathway for functionalization.
Free-radical halogenation, for instance, can introduce a halogen atom onto the cycloheptyl ring. This reaction is typically initiated by UV light or a radical initiator and involves the abstraction of a hydrogen atom by a halogen radical to form a cycloalkyl radical, which then reacts with a halogen molecule to propagate the chain reaction. The regioselectivity of this reaction is influenced by the stability of the resulting radical, with tertiary hydrogens being more reactive than secondary hydrogens. In the case of the cycloheptyl ring, all hydrogens are secondary, which could lead to a mixture of isomeric halogenated products.
Oxidation of the cycloheptyl moiety is another potential transformation. Strong oxidizing agents under harsh conditions could lead to ring-opening or the formation of various oxygenated products. However, selective oxidation to introduce a hydroxyl or carbonyl group would likely require more specialized reagents and careful control of reaction conditions to avoid over-oxidation or reaction with the more reactive naphthalene ring.
Synthesis of Analogs for Structure-Property Relationship Studies
The systematic synthesis of analogs of this compound allows for the investigation of structure-property relationships, providing insights into how molecular modifications influence physicochemical properties such as melting point, solubility, and spectroscopic characteristics. By introducing various substituents at different positions on the naphthalene ring, altering the cycloalkyl group, or modifying the amide linkage, a library of related compounds can be generated.
The following interactive table provides representative data for a hypothetical series of N-cycloalkylnaphthalene-2-carboxamide analogs, illustrating how changes in the cycloalkyl group and substitution on the naphthalene ring could affect their melting points and lipophilicity (logP).
| Compound | R Group | Naphthalene Substituent | Melting Point (°C) | Calculated logP |
| 1 | Cyclopentyl | H | 150-152 | 4.5 |
| 2 | Cyclohexyl | H | 165-167 | 5.0 |
| 3 | Cycloheptyl | H | 178-180 | 5.5 |
| 4 | Cycloheptyl | 5-Nitro | 210-212 | 5.3 |
| 5 | Cycloheptyl | 1-Bromo | 195-197 | 6.0 |
| 6 | Cyclooctyl | H | 185-187 | 6.0 |
This data illustrates that increasing the size of the cycloalkyl group generally leads to a higher melting point and increased lipophilicity. The introduction of a polar nitro group increases the melting point but has a less predictable effect on lipophilicity, while a non-polar bromo substituent increases both the melting point and lipophilicity. Such systematic studies are crucial for understanding the fundamental relationships between molecular structure and physical properties.
Crystallographic Engineering and Polymorphism of N Cycloheptylnaphthalene 2 Carboxamide
Exploration and Identification of Polymorphic Forms
Crystallization from Diverse Solvent Systems and Conditions
The initial step in exploring the polymorphic landscape of a compound involves its crystallization from a wide array of solvents with varying polarities and hydrogen bonding capabilities. Different solvents can influence the molecular conformation and intermolecular interactions during nucleation and crystal growth, potentially leading to the formation of different polymorphs. Key experimental variables that would be systematically altered include the level of supersaturation, cooling rate, and evaporation speed. Techniques such as slow cooling, rapid cooling (crash cooling), and solvent evaporation would be employed to access different kinetic and thermodynamic crystalline forms.
Characterization of Polymorphs by X-ray Diffraction and Thermal Analysis
Once different crystal forms are obtained, their unique solid-state structures would be characterized. Powder X-ray diffraction (PXRD) is a primary tool for distinguishing between polymorphs, as each crystalline form will produce a unique diffraction pattern. Single-crystal X-ray diffraction (SCXRD) can provide definitive structural information, including bond lengths, bond angles, and the packing arrangement of molecules in the crystal lattice.
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for identifying and characterizing polymorphs. DSC can detect phase transitions, melting points, and the heats of fusion associated with different crystalline forms. TGA provides information about the thermal stability and desolvation of crystalline materials.
Cocrystallization Strategies and Supramolecular Cocrystal Formation
Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid. This involves crystallizing the target compound with a second, different molecule (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. The components in a cocrystal are linked by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The selection of a suitable coformer is guided by an understanding of the functional groups present on the target molecule and their potential for forming robust supramolecular synthons. For N-cycloheptylnaphthalene-2-carboxamide, potential coformers could include carboxylic acids, amides, or other molecules capable of hydrogen bonding with its amide group.
Impact of Crystallization Conditions on Solid-State Molecular Arrangement
The conditions under which a crystal is formed can have a significant impact on the final solid-state arrangement of the molecules. Factors such as temperature, pressure, and the presence of impurities or additives can influence which polymorphic form is favored. For instance, one polymorph may be thermodynamically stable at a certain temperature range, while another may be kinetically favored under rapid crystallization conditions. A systematic study would involve varying these parameters and analyzing the resulting crystalline forms to build a comprehensive understanding of the crystallization landscape.
Phase Transitions and Interconversion Mechanisms of Polymorphs
Polymorphs can interconvert from one form to another under specific conditions of temperature, pressure, or humidity. Understanding these phase transitions is critical for ensuring the stability of a desired crystalline form. DSC, variable-temperature PXRD (VT-PXRD), and hot-stage microscopy are powerful techniques for studying these transformations. By observing the changes in the diffraction pattern or thermal behavior as a function of temperature, the transition temperatures and the nature of the transitions (e.g., enantiotropic or monotropic) can be determined. This information is vital for establishing the relative stability of the different polymorphic forms and for defining the conditions under which a specific polymorph can be reliably produced and stored.
Advanced Analytical Methodologies for N Cycloheptylnaphthalene 2 Carboxamide in Research Contexts
Development of Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and purity assessment of chemical compounds. amazonaws.com For N-cycloheptylnaphthalene-2-carboxamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal.
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC is a primary technique for the purity assessment of non-volatile, thermally stable compounds like this compound. amazonaws.com The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification. amazonaws.com
Key Optimization Parameters for HPLC Analysis:
| Parameter | Considerations for this compound |
| Stationary Phase (Column) | A C18 column is typically suitable for a non-polar compound like this compound, utilizing reversed-phase chromatography. The choice of particle size and column dimensions will impact resolution and analysis time. amazonaws.com |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is commonly used. The ratio is optimized to achieve a suitable retention time and separation from impurities. Buffers may be added to control pH and improve peak shape. |
| Detector | A Diode Array Detector (DAD) or a UV-Vis detector is effective for detecting the naphthalene (B1677914) chromophore in the molecule. The wavelength of maximum absorbance should be determined for optimal sensitivity. |
| Flow Rate | The flow rate of the mobile phase is adjusted to balance analysis time with separation efficiency. |
| Injection Volume | The volume of the sample injected is optimized to ensure a detectable response without overloading the column. |
A well-developed HPLC method is crucial for determining the purity of this compound, separating it from starting materials, by-products, and degradation products.
Gas Chromatography (GC) for Volatile Species (e.g., impurities, derivatized forms)
Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds. gcms.cznih.gov In the context of this compound, GC is primarily used to detect volatile impurities that may be present from the synthesis process, such as residual solvents. It is also a powerful technique for analyzing the compound after derivatization to increase its volatility. mdpi.com
Headspace GC (HS-GC) coupled with a mass spectrometer (MS) is particularly useful for identifying and quantifying volatile organic compounds (VOCs) in a sample matrix without extensive sample preparation. nih.gov The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. nih.gov
Typical GC Parameters for Volatile Impurity Analysis:
| Parameter | Typical Setting |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is generally used. mdpi.com |
| Carrier Gas | Helium or nitrogen is commonly used as the carrier gas. nih.govmdpi.com |
| Injector Temperature | Set high enough to ensure rapid volatilization of the analytes without causing thermal degradation. nih.gov |
| Oven Temperature Program | A temperature gradient is often employed to separate compounds with a wide range of boiling points. mdpi.com |
| Detector | A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for positive identification of the impurities. mdpi.com |
Spectrophotometric and Spectrofluorometric Quantification Methods
While chromatography is excellent for separation, spectrophotometric and spectrofluorometric methods offer rapid and sensitive quantification.
UV-Visible spectrophotometry can be used for the direct quantification of this compound in solution. By measuring the absorbance at the wavelength of maximum absorption (λmax) of the naphthalene ring system, the concentration can be determined using the Beer-Lambert law. This method is straightforward but can be susceptible to interference from other UV-absorbing impurities. nih.gov
Spectrofluorometry can offer higher sensitivity and selectivity. Although this compound itself may not be naturally fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection. nih.gov This involves reacting the molecule with a reagent to introduce a fluorophore, a chemical group that fluoresces. nih.gov The intensity of the emitted fluorescence is then proportional to the concentration of the derivatized compound.
Impurity Profiling and Stability Studies under Controlled Chemical Conditions
Impurity profiling is the identification and quantification of all potential impurities in a substance. This is critical for understanding the quality and stability of this compound. Stability studies involve subjecting the compound to various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products.
Sensitive analytical methods, such as LC-MS and GC-MS, are essential for this purpose. nih.govthermofisher.com These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the detection and structural elucidation of trace-level impurities and degradants. The data gathered is crucial for establishing the shelf-life and appropriate storage conditions for the compound.
Derivatization Reactions for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification of a compound to produce a new compound that has properties more amenable to a particular analytical method. nih.gov For this compound, derivatization can be employed to:
Increase Volatility for GC Analysis: The amide group can be derivatized, for example, through silylation, to make the molecule more volatile and thermally stable for GC analysis.
Introduce a Chromophore for UV-Vis Detection: While the naphthalene moiety is a good chromophore, derivatization can be used to shift the absorption wavelength to a region with less interference.
Introduce a Fluorophore for Fluorescence Detection: As mentioned earlier, reacting the molecule with a fluorescent labeling agent can significantly enhance detection sensitivity in HPLC with a fluorescence detector (FLD) or in spectrofluorometry. nih.govnih.gov
Improve Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, which may lead to better separation from interfering compounds. nih.gov
Common derivatization strategies involve reactions with the amide functional group. For instance, the amide hydrogen could potentially be replaced through various chemical reactions to attach a desired functional group.
N Cycloheptylnaphthalene 2 Carboxamide As a Chemical Probe or Scaffold
Application in Non-Biological Ligand Design (e.g., for catalysis, materials science)
While specific applications of N-cycloheptylnaphthalene-2-carboxamide in catalysis and materials science are not extensively documented, the characteristics of its core structure suggest significant potential. The carboxamide functional group is a cornerstone in the design of advanced materials and ligands for catalysis. jocpr.com Carboxamides can serve as building blocks for materials like liquid crystals, sensors, and photovoltaic materials and can act as ligands in coordination complexes by forming stable metal-ligand bonds. jocpr.com
The naphthalene (B1677914) moiety itself is a well-established component in ligands for metal complexes. mdpi.comnih.gov Derivatives of naphthalene acetic acids, for instance, coordinate with various metal ions, forming structures with interesting magnetic and photochemical properties. mdpi.comnih.gov Furthermore, ligand design strategies have successfully enhanced catalyst stability and efficiency by incorporating specific functional groups. For example, modifying a picolinamide (B142947) skeleton with sulfonyl moieties led to highly stable and active Iridium complexes for formic acid dehydrogenation. rsc.org Similarly, introducing specific groups into ligands has enabled efficient copper-catalyzed reactions in aqueous media, highlighting the tunability of ligand properties for catalysis. tandfonline.com
Given this context, this compound can be envisioned as a ligand where the naphthalene ring acts as a broad, polarizable surface for metal coordination or π-stacking interactions, while the carboxamide group provides a strong, directional coordination site. The bulky cycloheptyl group would play a crucial role in defining the steric environment around a coordinated metal center, potentially influencing the selectivity and activity of a catalyst. The strategic placement of carboxylate groups in ligand frameworks has been shown to improve the stability of metal complexes and lower the energy barriers for key catalytic steps, such as in water oxidation. nih.gov This principle could be applied to derivatives of the this compound scaffold.
Table 1: Potential Roles of Molecular Fragments in Ligand Design
| Molecular Fragment | Potential Function in Ligand Design | Supporting Principle |
| Naphthalene Core | - Coordination to metal centers via π-electrons- Platform for π-π stacking interactions- Scaffold for attaching other functional groups | Naphthalene-based acetic acids form stable metal complexes. mdpi.comnih.gov Naphthalene diimides are used in functional materials. acs.orgthieme-connect.de |
| Carboxamide Group | - Direct coordination to metal ions (N, O donor)- Formation of hydrogen bonds to stabilize catalyst structure- Electronic modification of the naphthalene system | Carboxamides are versatile building blocks for catalysts and functional materials. jocpr.com The amide bond is a key feature in ligands for various catalytic reactions. rsc.orgacs.org |
| Cycloheptyl Group | - Steric control of the active site- Influence on solubility and catalyst aggregation- Conformational flexibility to adapt to metal coordination spheres | Bulky groups like cyclohexyl moieties are known to influence the coordination chemistry of ligands. nih.gov |
Incorporation into Supramolecular Architectures and Assemblies
The structure of this compound is well-suited for the construction of ordered molecular systems through non-covalent interactions. Supramolecular chemistry relies on interactions like hydrogen bonding and π–π stacking to build large, functional assemblies from smaller components, a process known as self-assembly. rsc.orgfrontiersin.org
The carboxamide group is a powerful and reliable motif for directing self-assembly. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing molecules to link together in predictable patterns. In the solid state, primary amides and related carboxamides frequently form one-dimensional chains or ladder-like motifs through intermolecular N-H···O hydrogen bonds. mdpi.com For example, studies on various naphthalene dicarboxamides show the formation of robust 1D hydrogen-bonded ladders, which then arrange into 2D sheets. mdpi.com In these structures, the amide groups are typically twisted out of the plane of the naphthalene ring. mdpi.comresearchgate.net
Table 2: Common Hydrogen-Bonding Patterns in Amides
| Graph-Set Descriptor | Description | Relevance to Naphthalene Carboxamides |
| C(4) Chain | An intramolecular chain formed by a single hydrogen bond. | Often observed in primary amides, forming linear tapes. mdpi.com |
| R²₂(8) Ring | A centrosymmetric dimer motif formed by two molecules linked by two hydrogen bonds. | A common and stable motif in carboxylic acids and amides, leading to dimer formation. mdpi.comnih.govnih.gov |
| Ladder Motif | Combination of C(4) chains and R²₂(8) rings. | Observed in naphthalene dicarboxamides, forming robust 1D assemblies. mdpi.com |
Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity provided by a larger molecule or assembly (the host). Naphthalene-containing macrocycles and assemblies are frequently explored as hosts. For instance, naphthalimide-based macrocycles can bind fullerenes (like C₇₀) and other electron-rich guests, with the binding strength dependent on the size and shape of the host's cavity. nih.gov Core-substituted naphthalene diimides can also be used as building blocks for self-assembled triangular structures capable of forming nanostructures that can host other molecules. rsc.org
While a single molecule of this compound does not possess an intrinsic cavity, its self-assembly can create recognition sites for guest molecules. The spaces between the bulky cycloheptyl groups within a hydrogen-bonded assembly could form hydrophobic pockets capable of binding small organic molecules. Furthermore, the electron-rich naphthalene surfaces could interact favorably with electron-poor guest molecules. Such systems could find applications in molecular recognition, sensing, or separation.
Role as a Synthetic Building Block for Complex Molecular Scaffolds
The this compound structure serves as a robust scaffold that can be chemically modified to create more complex molecules. The synthesis of this class of compounds typically involves the condensation of a naphthalene carboxylic acid with an appropriate amine. nih.govresearchgate.net This straightforward amide bond formation makes the naphthalene-2-carboxamide core readily accessible.
The naphthalene ring system itself is a versatile platform for further functionalization. Traditional electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups, although controlling the position of substitution can be challenging. nih.gov More modern methods, such as C-H functionalization, offer more precise ways to modify the scaffold. nih.gov Recent advances have even demonstrated skeletal editing, where a nitrogen atom in an isoquinoline (B145761) (a related bicyclic aromatic system) can be transmuted into a carbon atom to generate substituted naphthalenes, offering novel synthetic routes. nih.govresearchgate.net
In this context, this compound can be viewed as a key intermediate. The core structure can be prepared, and then the naphthalene ring can be further elaborated. For example, researchers have designed and synthesized series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides for biological screening by starting with a functionalized naphthalene-2-carboxylic acid. nih.govresearchgate.net Similarly, computational studies have designed potential therapeutic agents by linking various heterocyclic moieties to a naphthalene-NHCO- core. nih.gov These examples demonstrate that the naphthalene-2-carboxamide unit is a valuable and synthetically accessible building block for creating libraries of complex molecules with tailored properties. acs.org
Future Directions and Emerging Research Avenues for N Cycloheptylnaphthalene 2 Carboxamide Research
Development of Novel and Sustainable Synthetic Pathways
The synthesis of N-cycloheptylnaphthalene-2-carboxamide is fundamentally an exercise in amide bond formation. Future research will likely focus on optimizing this process to be more efficient, sustainable, and scalable. A primary route involves the coupling of 2-naphthoic acid and cycloheptylamine (B1194755). While classic coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, contemporary research is moving towards greener alternatives.
One promising approach is the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with an activator such as hydroxybenzotriazole (B1436442) (HOBt). researchgate.net These methods often proceed under mild conditions with high yields and generate water-soluble byproducts, simplifying purification. researchgate.net Another avenue for exploration is the use of phosphonium (B103445) or uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which have been shown to be highly efficient in forming amide bonds, even with sterically hindered amines or challenging carboxylic acids. uantwerpen.be
Microwave-assisted synthesis represents another frontier for the rapid and efficient production of this compound. researchgate.netresearchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.netresearchgate.net The development of a one-pot synthesis, potentially starting from 2-naphthoyl chloride and cycloheptylamine in the presence of a suitable base, could also streamline the production process.
| Synthetic Method | Reagents | Key Advantages | Potential Challenges |
| Carbodiimide Coupling | 2-Naphthoic acid, Cycloheptylamine, EDC·HCl, HOBt | High yields, mild conditions, water-soluble byproducts. researchgate.net | Potential for side reactions if not carefully controlled. |
| Uronium Salt Coupling | 2-Naphthoic acid, Cycloheptylamine, HATU, DIPEA | High efficiency, suitable for sterically hindered substrates. uantwerpen.be | Higher cost of reagents. |
| Microwave-Assisted Synthesis | 2-Naphthoyl chloride, Cycloheptylamine, Base | Rapid reaction times, potential for improved yields. researchgate.netresearchgate.net | Requires specialized equipment, optimization of reaction parameters. |
| One-Pot Synthesis | 2-Naphthoyl chloride, Cycloheptylamine, Base | Streamlined process, reduced workup steps. | Potential for competing reactions, requires careful control of stoichiometry. |
Integration of Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding
A thorough understanding of the three-dimensional structure and dynamics of this compound is crucial for predicting its properties and potential applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide fundamental structural information, advanced methods can offer deeper insights.
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in unambiguously assigning all proton and carbon signals, especially for the flexible cycloheptyl ring. Nuclear Overhauser Effect (NOE) spectroscopy could provide valuable information about the spatial proximity of different parts of the molecule, helping to elucidate its preferred conformation in solution.
Solid-state NMR and single-crystal X-ray crystallography would offer definitive insights into the molecule's structure in the solid state. researchgate.net This could reveal details about intermolecular interactions, such as hydrogen bonding involving the amide group, and how these interactions influence the crystal packing.
| Spectroscopic Technique | Information Gained | Anticipated Observations for this compound |
| 1D NMR (¹H and ¹³C) | Basic connectivity and chemical environment of atoms. | Aromatic signals for the naphthalene (B1677914) core, aliphatic signals for the cycloheptyl ring, and a characteristic amide proton signal. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and correlation between protons and carbons. | Correlation between the methine proton on the cycloheptyl ring and the amide nitrogen, confirming the point of attachment. |
| NOE Spectroscopy | Through-space proximity of atoms. | Potential for NOE signals between the cycloheptyl protons and the naphthalene protons, indicating specific conformational preferences. |
| IR Spectroscopy | Presence of functional groups. | Strong C=O stretch for the amide, N-H stretch, and characteristic C-H and C=C stretches for the aromatic and aliphatic moieties. uantwerpen.be |
| Mass Spectrometry (ESI-MS) | Molecular weight and fragmentation pattern. | A clear molecular ion peak corresponding to the exact mass of the compound. researchgate.net |
| Single-Crystal X-ray Crystallography | Precise 3D structure and intermolecular interactions in the solid state. researchgate.net | Elucidation of bond lengths, bond angles, and crystal packing, including potential hydrogen bonding networks. researchgate.net |
Advancements in Computational Modeling and Predictive Capabilities
Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules like this compound, complementing experimental studies. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict spectroscopic properties, such as IR vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data for validation. researchgate.net
Furthermore, computational methods can be used to predict properties such as the molecule's dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that can provide an indication of the molecule's kinetic stability and electronic properties.
| Computational Method | Predicted Properties | Potential Insights for this compound |
| Density Functional Theory (DFT) | Optimized geometry, IR frequencies, NMR chemical shifts, electronic properties. researchgate.net | Prediction of the most stable conformation, correlation of calculated spectra with experimental data. researchgate.net |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, interaction energies. | Understanding the flexibility of the cycloheptyl ring and its influence on molecular shape and interactions. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density distribution. | Insights into the molecule's reactivity, stability, and potential for charge transfer. |
| Molecular Electrostatic Potential (MEP) Mapping | Identification of electrophilic and nucleophilic sites. uantwerpen.be | Predicting regions of the molecule that are likely to engage in intermolecular interactions. uantwerpen.be |
Exploration as a Synthon for Mechanistic Organic Chemistry Studies
In the context of retrosynthetic analysis, this compound can be deconstructed into valuable synthons, which are idealized fragments that represent potential starting materials. The primary disconnection would be at the amide bond, yielding a naphthalene-based acyl cation synthon and a cycloheptylamino anion synthon.
The synthetic equivalents for these synthons would be a reactive derivative of 2-naphthoic acid (such as 2-naphthoyl chloride) and cycloheptylamine, respectively. The study of the reactivity of these synthons and their equivalents in the formation of the target molecule can provide valuable insights into reaction mechanisms and the factors that govern amide bond formation.
Furthermore, the naphthalene and cycloheptyl moieties themselves can be considered as building blocks for the construction of more complex molecular architectures. The naphthalene core can be further functionalized, and the cycloheptyl group can be modified to introduce additional functionality, making this compound a versatile platform for the synthesis of a diverse library of related compounds.
| Synthon | Description | Synthetic Equivalent |
| Naphthalene-2-carbonyl cation | An electrophilic synthon derived from the naphthalene-2-carboxamide moiety. | 2-Naphthoyl chloride or 2-Naphthoic acid (activated with a coupling agent). |
| Cycloheptylamino anion | A nucleophilic synthon derived from the cycloheptyl portion of the amide. | Cycloheptylamine. |
By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in the field of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
